Product packaging for 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine(Cat. No.:CAS No. 917747-49-0)

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

Cat. No.: B3167159
CAS No.: 917747-49-0
M. Wt: 219.32 g/mol
InChI Key: XUYIUFDWIAWRKK-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Heterocycles in Contemporary Chemical Research

The history of piperidine research began in 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. Initially, research focused on piperidine alkaloids found in nature. Over time, the focus has shifted dramatically towards the synthetic domain. Early methods often involved the reduction of pyridine (B92270) precursors, a process that has been continuously refined. nih.gov Modern synthetic chemistry has seen a move towards more sophisticated and efficient methodologies, including cascade reactions, multicomponent reactions, and stereoselective synthesis techniques employing transition metal or organocatalysts. nih.gov These advanced methods allow for the precise construction of highly substituted and complex piperidine derivatives, enabling detailed exploration of their structure-activity relationships (SAR). nih.gov

The strategic value of the piperidine ring in chemical biology and drug design is multifaceted. It can serve both as a versatile scaffold to orient functional groups in three-dimensional space and as a pharmacophore that interacts directly with biological targets. nih.govchem960.com The introduction of a piperidine moiety into a molecule can modulate critical physicochemical properties such as solubility, lipophilicity, and polarity. These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. Furthermore, the conformational preference of the piperidine ring, typically a chair conformation, provides a rigid framework that can be exploited to achieve specific molecular geometries required for potent and selective binding to protein targets like enzymes and receptors. chem960.com

Positioning of 2-[2-(3-Methoxyphenyl)ethyl]piperidine within the Broader Landscape of Substituted Piperidines

While extensive research exists for the piperidine class as a whole, the specific compound 2-[2-(3-Methoxyphenyl)ethyl]piperidine is not widely documented in publicly accessible scientific literature. Its academic importance is therefore best understood by analyzing its structural components and the research hypotheses that logically follow from its classification.

2-[2-(3-Methoxyphenyl)ethyl]piperidine can be deconstructed into several key structural features that inform its classification and the rationale for its study:

Substituted Piperidine: It is fundamentally a piperidine ring substituted at the 2-position. The position and nature of substituents on the piperidine ring are known to be critical determinants of pharmacological activity.

Phenethylamine (B48288) Backbone: The substituent itself, a 2-(3-methoxyphenyl)ethyl group, contains a phenethylamine core. Substituted phenethylamines are a major class of psychoactive compounds that includes stimulants, hallucinogens, and antidepressants, which primarily act by modulating monoamine neurotransmitter systems. wikipedia.org

Specific Substitution Pattern: The molecule is a derivative of the parent compound 2-(2-phenylethyl)piperidine. sigmaaldrich.comuni.lu The key modification is the addition of a methoxy (B1213986) group (-OCH₃) at the meta-position (position 3) of the phenyl ring.

The rationale for a focused research inquiry into this specific compound stems from established principles of medicinal chemistry. Researchers often synthesize series of related analogs to systematically probe how structural changes affect biological activity. The synthesis of 2-[2-(3-Methoxyphenyl)ethyl]piperidine would be a logical step in exploring the SAR of 2-(phenylethyl)piperidine scaffolds. The methoxy group is a common tool used to alter a compound's electronic properties and its ability to form hydrogen bonds, which can fine-tune its binding affinity and selectivity for a given biological target.

Table 1: Structural Details of 2-[2-(3-Methoxyphenyl)ethyl]piperidine and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Core Structure(s)
PiperidineC₅H₁₁N85.15Piperidine
PhenethylamineC₈H₁₁N121.18Phenethylamine
2-(2-Phenylethyl)piperidineC₁₃H₁₉N189.30Piperidine, Phenethylamine
2-[2-(3-Methoxyphenyl)ethyl]piperidineC₁₄H₂₁NO219.32Piperidine, Phenethylamine

Note: The data in this table is generated based on the chemical structures.

Research into 2-[2-(3-Methoxyphenyl)ethyl]piperidine and its analogs would likely be driven by one or more foundational hypotheses derived from the known pharmacology of related structures. Many piperidine-based compounds, particularly those with an aryl-ethyl or related substituent, are known to interact with central nervous system (CNS) targets.

A primary academic hypothesis would be: The introduction and positioning of a methoxy substituent on the phenyl ring of the 2-(phenylethyl)piperidine scaffold systematically modulates its binding affinity and functional activity at monoamine transporters (for dopamine (B1211576), serotonin (B10506), and norepinephrine) or opioid receptors.

This hypothesis is based on extensive precedent. For example, in the GBR series of piperidine-based dopamine transporter (DAT) inhibitors, substituents on the N-benzyl moiety drastically alter affinity and selectivity. nih.gov Similarly, the pharmacology of fentanyl and its analogs demonstrates that minor structural modifications to the N-aryl-ethyl-piperidine core lead to profound changes in opioid receptor activity. wikipedia.org

A secondary hypothesis could be that the meta-methoxy group of 2-[2-(3-Methoxyphenyl)ethyl]piperidine provides a specific electronic and steric profile that could lead to a unique selectivity profile for different receptor subtypes compared to its ortho- and para-isomers. This is a standard line of inquiry in medicinal chemistry, as seen in studies of methoxydiphenidine isomers, where the position of the methoxy group is critical for its activity at the NMDA receptor. nih.gov Therefore, the synthesis and evaluation of this compound would be a rational step to build a more comprehensive understanding of the chemical space around psychoactive piperidines.

Table 2: Selected Pharmacological Roles of the Piperidine Heterocycle

Pharmacological RoleExample Compound(s)Therapeutic Area
Opioid Receptor AgonistFentanyl, MeperidineAnalgesia (Pain Relief)
Dopamine Transporter InhibitorMethylphenidateADHD, Narcolepsy
AntipsychoticHaloperidol, RisperidoneSchizophrenia, Bipolar Disorder
Acetylcholinesterase InhibitorDonepezilAlzheimer's Disease
AntihistamineLoratadineAllergy

This table presents examples of well-established pharmaceuticals containing a piperidine ring to illustrate the scaffold's versatility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B3167159 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine CAS No. 917747-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h4-5,7,11,13,15H,2-3,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYIUFDWIAWRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Analytical Methodologies for Comprehensive Structural Elucidation and Purity Assessment of 2 2 3 Methoxyphenyl Ethyl Piperidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture of a compound by probing the interactions of molecules with electromagnetic radiation. For a molecule like 2-[2-(3-Methoxyphenyl)ethyl]piperidine, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry offers a complete structural portrait.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. By mapping the carbon-hydrogen framework, NMR provides unequivocal evidence of atomic connectivity.

One-dimensional (1D) ¹H NMR spectroscopy identifies the distinct chemical environments of protons in the molecule, while ¹³C NMR spectroscopy provides corresponding information for the carbon atoms. docbrown.info For 2-[2-(3-Methoxyphenyl)ethyl]piperidine, the spectra would reveal characteristic signals for the substituted piperidine (B6355638) ring, the ethyl linker, and the 3-methoxyphenyl (B12655295) group. chemicalbook.comchemicalbook.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-[2-(3-Methoxyphenyl)ethyl]piperidine in CDCl₃.
Assignment¹H NMR (δ, ppm, Multiplicity)¹³C NMR (δ, ppm)
Piperidine-NH~2.0 (br s, 1H)-
Piperidine-H2~2.9 (m, 1H)~57.0
Piperidine-H3, H4, H5~1.4-1.8 (m, 6H)~25.0, ~26.0, ~32.0
Piperidine-H6~2.6 (m, 2H)~47.0
Ethyl-CH₂ (α to piperidine)~1.9 (m, 2H)~36.0
Ethyl-CH₂ (β to piperidine)~2.7 (t, 2H)~34.0
Aromatic-H2, H4, H6~6.7-6.8 (m, 3H)~111.0, ~114.0, ~121.0
Aromatic-H5~7.2 (t, 1H)~129.5
Aromatic-C1-~142.0
Aromatic-C3-~159.8
Methoxy-OCH₃3.80 (s, 3H)~55.2

To assemble these individual signals into a coherent structure, two-dimensional (2D) NMR experiments are indispensable. science.gov

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, which would be used to trace the connectivity within the piperidine ring and along the ethyl chain. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of ¹³C signals based on the more easily interpreted ¹H spectrum. sdsu.eduyoutube.comustc.edu.cn

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and confirm the presence of key functional groups. researchgate.net For 2-[2-(3-Methoxyphenyl)ethyl]piperidine, the spectra would feature characteristic absorption bands.

Table 2: Key IR and Raman Vibrational Frequencies for 2-[2-(3-Methoxyphenyl)ethyl]piperidine.
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3350-3250Secondary Amine (Piperidine)
C-H Stretch (Aromatic)3100-3000Phenyl Ring
C-H Stretch (Aliphatic)3000-2850Piperidine Ring and Ethyl Chain
C=C Stretch (Aromatic)1610-1580, 1500-1450Phenyl Ring
C-O Stretch (Aryl Ether)1275-1200 (asymmetric), 1075-1020 (symmetric)Methoxy (B1213986) Group
C-N Stretch1250-1020Piperidine Ring

The presence of a band for the N-H stretch confirms the secondary amine of the piperidine ring, while aromatic C=C and C-H stretches verify the phenyl group. researchgate.net The distinct C-O stretching bands confirm the methoxy ether functionality.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 parts per million). kobv.de This allows for the calculation of a single, unambiguous molecular formula. For 2-[2-(3-Methoxyphenyl)ethyl]piperidine, analysis via a technique like high-resolution electrospray ionization (ESI-HRMS) would be performed on the protonated molecule, [M+H]⁺. researchgate.net

Table 3: HRMS Data for 2-[2-(3-Methoxyphenyl)ethyl]piperidine.
Molecular FormulaIonCalculated Exact MassObserved Mass (Hypothetical)Difference (ppm)
C₁₄H₂₁NO[M+H]⁺220.1701220.17041.4

The close agreement between the calculated and observed mass provides strong evidence for the proposed molecular formula, effectively ruling out other potential formulas that might have the same nominal mass.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from any starting materials, by-products, or degradation products, thereby enabling a precise assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov The compound is injected into the GC, where it is vaporized and travels through a column at different rates depending on its properties. nih.gov Upon exiting the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), causing it to fragment in a reproducible manner. nih.gov

The resulting mass spectrum is a fingerprint that helps in structural confirmation. Key fragments for 2-[2-(3-Methoxyphenyl)ethyl]piperidine would arise from cleavage at the weakest bonds. caymanchem.com

Table 4: Predicted Major EI-MS Fragments for 2-[2-(3-Methoxyphenyl)ethyl]piperidine.
m/zProposed Fragment StructureFragmentation Pathway
219[C₁₄H₂₁NO]⁺Molecular Ion [M]⁺
121[CH₃O-C₆H₄-CH₂]⁺Benzylic cleavage, forming a stable methoxy-tropylium ion
98[C₆H₁₂N]⁺Cleavage of the bond between the ethyl chain and the piperidine ring
84[C₅H₁₀N]⁺Alpha-cleavage within the piperidine ring, loss of an ethyl radical

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally fragile compounds. The method separates components in a liquid mobile phase as they pass through a stationary phase packed in a column. The choice of detector is critical for comprehensive analysis.

UV-Diode Array Detection (DAD): The 3-methoxyphenyl moiety in the molecule acts as a chromophore, absorbing UV light. nih.gov A DAD detector measures the absorbance across a range of wavelengths simultaneously. This allows for the quantitation of the main peak and any UV-active impurities. Furthermore, it enables peak purity analysis by comparing spectra across a single peak to detect co-eluting, unresolved impurities. nih.gov

Evaporative Light Scattering Detection (ELSD): This detector serves as a valuable, near-universal complement to UV detection. opans.comamazonaws.com The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. labmanager.com Its response is proportional to the mass of the analyte, making it ideal for detecting and quantifying impurities that lack a UV chromophore, ensuring a more accurate purity profile. amazonaws.comlcms.cz The combination of DAD and ELSD provides a powerful and comprehensive assessment of compound purity. opans.com

Table 5: Typical HPLC Method Parameters for Purity Analysis.
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DAD Wavelength274 nm (monitoring), 200-400 nm (scan)
ELSD ConditionsDrift Tube: 50°C; Nebulizer Gas: Nitrogen, 3.5 bar

Chiral Chromatography for Enantiomeric Excess Determination and Separation

The analysis of stereoisomers is a critical aspect of chemical characterization, particularly for chiral molecules like 2-[2-(3-Methoxyphenyl)ethyl]piperidine. Chiral chromatography stands as a primary and powerful technique for both the analytical determination of enantiomeric excess (e.e.) and the preparative separation of enantiomers. uma.esresearchgate.net The general principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, thus, separation. asianpubs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is the most common modality for this purpose. uma.es The selection of the appropriate CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including nitrogen-containing heterocycles. nih.gov For piperidine derivatives, a variety of chiral columns and mobile phase conditions can be explored to optimize separation. researchgate.netnih.gov

The determination of enantiomeric excess is typically calculated from the relative peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

In a typical analytical workflow, a racemic sample of 2-[2-(3-Methoxyphenyl)ethyl]piperidine would be dissolved in a suitable solvent and injected into an HPLC system equipped with a chiral column. Method development would involve screening various columns and mobile phases (combinations of solvents like hexane (B92381) and isopropanol) to find conditions that yield baseline separation of the (R)- and (S)-enantiomers. rsc.org

While specific experimental data for the chiral separation of 2-[2-(3-Methoxyphenyl)ethyl]piperidine is not extensively published, the methodology can be illustrated by separations achieved for structurally related piperidine compounds. For example, the enantiomers of other piperidine derivatives have been successfully resolved using chiral HPLC, often requiring derivatization to enhance interaction with the stationary phase. asianpubs.orggoogle.com

Below is an interactive table representing a hypothetical, yet typical, set of results for the analytical chiral HPLC separation of 2-[2-(3-Methoxyphenyl)ethyl]piperidine enantiomers.

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.8 min
Resolution (Rs) >1.5
Enantiomeric Excess (e.e.) >99% (for a purified sample)

This table represents typical parameters and expected results for the chiral HPLC analysis of a piperidine derivative and is for illustrative purposes.

For preparative separation, the optimized analytical method is scaled up. nih.gov This involves using larger columns and higher sample loads to isolate gram-level quantities of each enantiomer. The fractions corresponding to each separated enantiomer are collected, and the solvent is removed to yield the enantiopure compounds. The purity and enantiomeric excess of the isolated fractions are then confirmed by analytical chiral HPLC. nih.gov

Elemental Analysis and Microanalytical Techniques for Stoichiometric Verification

Elemental analysis is a fundamental microanalytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) within a sample of a pure organic compound. chemteam.info This method provides a crucial verification of the compound's empirical formula and, by extension, its molecular formula and stoichiometry. khanacademy.orglibretexts.org The most common method for this determination is combustion analysis. preparatorychemistry.com

In a combustion analysis experiment, a precisely weighed sample of 2-[2-(3-Methoxyphenyl)ethyl]piperidine is completely burned in a stream of pure oxygen. libretexts.org This combustion converts all the carbon in the compound to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). The nitrogen is typically converted to nitrogen gas (N₂). The amounts of CO₂ and H₂O produced are measured by passing the combustion gases through separate traps containing absorbents. preparatorychemistry.com

From the masses of the collected CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated. youtube.com The percentage of nitrogen can be determined simultaneously using a thermal conductivity detector. The percentage of oxygen is typically determined by subtracting the sum of the percentages of C, H, and N from 100%. chemteam.info

The molecular formula for 2-[2-(3-Methoxyphenyl)ethyl]piperidine is C₁₄H₂₁NO. The theoretical elemental composition can be calculated from its atomic constituents and molecular weight (219.33 g/mol ). This theoretical data serves as the benchmark against which the experimental results from combustion analysis are compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Below is an interactive data table showing the theoretical elemental composition of 2-[2-(3-Methoxyphenyl)ethyl]piperidine and a column for typical experimental results obtained from combustion analysis.

ElementTheoretical %Typical Experimental %
Carbon (C) 76.67%76.65%
Hydrogen (H) 9.65%9.70%
Nitrogen (N) 6.39%6.35%
Oxygen (O) 7.29%7.30%

The "Typical Experimental %" values are representative of results expected from a pure sample and serve as an illustration of the technique's accuracy.

The close agreement between the theoretical percentages and the experimental findings validates the assigned stoichiometry of C₁₄H₂₁NO for the compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment. Therefore, elemental analysis is a cornerstone technique for the fundamental characterization and stoichiometric verification of synthesized 2-[2-(3-Methoxyphenyl)ethyl]piperidine.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical investigations of the compound 2-[2-(3-Methoxyphenyl)ethyl]piperidine. Therefore, it is not possible to provide the detailed analysis and data tables requested for the specified outline, which includes:

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Frontier Molecular Orbital (FMO) Analysis

Conformational Analysis and Stereochemical Implications

Molecular Mechanics and Molecular Dynamics (MD) Simulations

Pseudorotational Analysis

Molecular Docking and Ligand-Target Interaction Modeling

Generating an article on these specific computational aspects would require access to dedicated research studies that have performed these calculations and simulations on 2-[2-(3-Methoxyphenyl)ethyl]piperidine. Without such studies, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in the field of computational chemistry would be necessary to address the specific points outlined in your request for this particular compound.

Computational Chemistry and Theoretical Investigations of 2 2 3 Methoxyphenyl Ethyl Piperidine

Molecular Docking and Ligand-Target Interaction Modeling (In Silico)

Computational Prediction of Binding Modes and Affinities with Hypothetical Biological Targets

The initial step in assessing the therapeutic potential of a new chemical entity often involves predicting how it will bind to specific biological targets, such as proteins or enzymes, and the strength of this binding. uiuc.edu This process, known as molecular docking, is a cornerstone of structure-based drug design. globalriskcommunity.comnvidia.com For 2-[2-(3-Methoxyphenyl)ethyl]piperidine, a series of docking simulations could be performed against a panel of hypothetical, yet plausible, biological targets to forecast its binding modes and estimate its binding affinities.

These simulations would involve generating a three-dimensional model of the compound and computationally placing it into the binding site of a target protein. globalriskcommunity.comnvidia.com Sophisticated scoring functions are then employed to calculate the theoretical binding energy, which is an indicator of binding affinity. The results of such a hypothetical study could identify the most likely protein targets and elucidate the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.

Hypothetical Research Findings:

A computational docking study was simulated to predict the interaction of 2-[2-(3-Methoxyphenyl)ethyl]piperidine with three hypothetical G-protein coupled receptors (GPCRs), which are common drug targets. The simulation aimed to identify the most probable binding poses and to estimate the binding affinity for each target. The results are summarized in the interactive table below.

The hypothetical data suggests that 2-[2-(3-Methoxyphenyl)ethyl]piperidine exhibits the strongest theoretical binding affinity for Receptor A, primarily due to a combination of hydrogen bonding and hydrophobic interactions.

Pharmacophore Modeling and Virtual Screening Based on Structural Features

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a biological target and elicit a response. fiveable.mebenthamdirect.comcsmres.co.uk This model serves as a 3D query to search large compound databases for other molecules that share the same essential features, a process known as virtual screening. dromicslabs.comglobalriskcommunity.comslideshare.net

For 2-[2-(3-Methoxyphenyl)ethyl]piperidine, a hypothetical pharmacophore model could be developed based on its key structural elements. These features might include a hydrogen bond acceptor (the methoxy (B1213986) oxygen), a hydrophobic group (the phenyl ring), and a positive ionizable feature (the piperidine (B6355638) nitrogen at physiological pH). fiveable.me

Hypothetical Research Findings:

Based on the predicted binding mode with the hypothetical Receptor A, a pharmacophore model was constructed. The model consists of three key features: a hydrogen bond acceptor, an aromatic ring, and a positive ionizable center. This model was then used as a filter in a virtual screening campaign of a database containing one million commercially available compounds. The aim was to identify structurally diverse molecules that could potentially bind to the same target. The top-ranking hits from this hypothetical screen are presented in the table below, ranked by a fitness score that indicates how well each molecule matches the pharmacophore model.

This virtual screening provides a list of candidate molecules that, while structurally different from 2-[2-(3-Methoxyphenyl)ethyl]piperidine, are predicted to share the necessary features for binding to the hypothetical target.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgslideshare.net By quantifying structural properties (descriptors), a predictive model can be built to estimate the activity of new, unsynthesized compounds. fiveable.mewikipedia.org

Development of Predictive Models Correlating Structural Descriptors with Hypothetical Biological Activities

To develop a QSAR model for a series of analogs of 2-[2-(3-Methoxyphenyl)ethyl]piperidine, one would first need a dataset of these compounds with their experimentally measured biological activities against a specific target. ijsdr.org Using statistical methods like multiple linear regression, a mathematical equation is derived that links the activity to a set of calculated molecular descriptors. fiveable.me

Hypothetical Research Findings:

A hypothetical QSAR study was conducted on a series of 10 analogs of 2-[2-(3-Methoxyphenyl)ethyl]piperidine with varying substituents on the phenyl ring. The biological activity was measured as the half-maximal inhibitory concentration (IC50) and then converted to pIC50 (-log(IC50)). A predictive model was developed, resulting in the following QSAR equation:

pIC50 = 0.75 * LogP - 0.25 * TPSA + 0.05 * MW + 2.5

Where:

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the Topological Polar Surface Area.

MW is the Molecular Weight.

The model's performance on a small, hypothetical dataset is shown below.

The strong correlation between the experimental and predicted pIC50 values in this hypothetical scenario suggests that the QSAR model could be a useful tool for predicting the activity of newly designed analogs.

Descriptor Calculation (e.g., electronic, steric, topological) for SAR Analysis

The foundation of any QSAR model is the calculation of molecular descriptors. protoqsar.com These are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.eduhufocw.orgucdavis.edu They can be categorized into several classes:

Electronic Descriptors: Describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.eduhufocw.org

Steric Descriptors: Relate to the size and shape of the molecule, including molecular volume and surface area. hufocw.org

Topological Descriptors: Based on the 2D representation of the molecule, they describe attributes like molecular connectivity and branching. hufocw.orgucdavis.edu

Hypothetical Research Findings:

For the QSAR analysis described above, a range of molecular descriptors were calculated for each analog. A selection of these descriptors for a few of the hypothetical compounds is provided in the table below to illustrate the data used for building the predictive model.

This table showcases the quantitative structural differences between the analogs, which underpin the ability of the QSAR model to correlate structure with biological activity. The variation in these descriptors provides the necessary input for establishing a statistically significant relationship.

Structure Activity Relationship Sar Studies and Molecular Interaction Investigations of 2 2 3 Methoxyphenyl Ethyl Piperidine Analogues

Elucidation of Key Pharmacophoric Elements within the Piperidine (B6355638) and Methoxy-Phenyl-Ethyl Scaffold

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For the 2-[2-(3-Methoxyphenyl)ethyl]piperidine scaffold, the key pharmacophoric elements include the piperidine ring, the methoxy-phenyl group, and the ethyl linker. The piperidine moiety is a common structural motif in many biologically active compounds and pharmaceuticals. nih.govmdpi.com The substituted phenethylamine (B48288) portion is also a well-established pharmacophore in many psychoactive compounds. wikipedia.org

Role of the Piperidine Nitrogen in Ligand-Target Recognition and Binding

The nitrogen atom within the piperidine ring is a critical structural element for the biological activity of many piperidine derivatives. nih.gov In numerous ligand-receptor interactions, this nitrogen atom acts as a protonatable site, forming a positive ion that can engage in crucial ionic interactions with negatively charged amino acid residues in the binding pocket of a target protein. nih.gov Studies on N-benzyl 4,4-disubstituted piperidines have highlighted the importance of this nitrogen in their mechanism of action.

In the context of sigma-1 (σ1) receptors, the piperidine nitrogen is recognized as a key functionality for binding. nih.gov For dual histamine (B1213489) H3 and σ1 receptor ligands, the piperidine ring has been identified as a highly influential structural component for σ1 receptor affinity. nih.gov Furthermore, in a series of substituted piperidine naphthamides, modifications to the substitution on the basic nitrogen atom significantly influenced the binding affinity for D2L, D4.2, and 5-HT2A receptors. nih.gov Specifically, increasing the length of the linker between a phenyl ring and the basic nitrogen resulted in a decreased affinity for these receptors. nih.gov

Influence of Alkyl and Aryl Substituents on Molecular Recognition and Selectivity

The nature and position of alkyl and aryl substituents on the core scaffold of 2-[2-(3-Methoxyphenyl)ethyl]piperidine analogues play a pivotal role in modulating their molecular recognition and selectivity for different biological targets.

In studies of piperidine analogues of GBR 12935, a dopamine (B1211576) transporter (DAT) specific compound, the introduction of various 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents on the N-benzyl moiety led to compounds with high potency. nih.gov Notably, a vinyl substitution at the 4'-position produced the most potent compound in that series. nih.gov This indicates that even subtle changes in the electronic and steric properties of the substituents can have a profound impact on binding affinity.

For a series of 4-azaindole-2-piperidine derivatives, extensive medicinal chemistry efforts were undertaken to modify substituents to improve potency and metabolic stability, although a successful candidate was not identified. researchgate.netuantwerpen.be In the case of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly influenced antiplasmodial activity and cytotoxicity. nih.gov These findings underscore the general principle that modifications to peripheral substituents are a key strategy for fine-tuning the pharmacological profile of a lead compound.

Mechanistic Probes of Molecular Interactions with Defined Biological Targets (In Vitro and Non-Human In Vivo)

Understanding the precise mechanisms by which 2-[2-(3-Methoxyphenyl)ethyl]piperidine analogues interact with their biological targets is fundamental to their development as pharmacological tools or therapeutic agents. In vitro and non-human in vivo studies provide valuable insights into these interactions.

Receptor Binding Affinity Profiling (e.g., Dopamine Transporter, Serotonin (B10506) Receptors)

Analogues of 2-[2-(3-Methoxyphenyl)ethyl]piperidine have been evaluated for their binding affinities at various monoamine transporters and receptors, which are important targets in the central nervous system.

A conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines revealed high binding affinity for the 5-HT2 receptor. nih.gov The study found that the distance between the amine nitrogen and a central oxygen atom, which varied with the length of the connecting alkyl chain, correlated with a tenfold difference in 5-HT2 receptor binding affinity. nih.gov

In a study of piperidine analogues of a known dopamine transporter (DAT) ligand, the N-substituent was found to be critical for affinity and selectivity. nih.gov Specifically, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine demonstrated subnanomolar affinity for the DAT (Ki = 0.7 nM) and good selectivity over the serotonin transporter (SERT). nih.gov

The table below summarizes the binding affinities of selected piperidine analogues at dopamine and serotonin transporters from a study on substituted N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine. nih.gov

CompoundSubstitutionDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
6 4'-Vinyl2.3215105
7a 4'-Ethyl4.8250120
7b 4'-n-Propyl7.5310150
8 4'-Ethynyl3.1280135
Data sourced from a study on substituted N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine. nih.gov

Enzyme Inhibition Kinetic Studies (e.g., Tyrosinase inhibition for related methoxy-phenethyl structures)

While direct studies on 2-[2-(3-Methoxyphenyl)ethyl]piperidine may be limited, research on structurally related methoxy-phenethyl compounds has demonstrated significant inhibitory activity against enzymes such as tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors relevant for conditions related to hyperpigmentation. nih.gov

In a study of methoxy-substituted tyramine (B21549) derivatives, compounds containing a methoxyphenethyl moiety were synthesized and evaluated as tyrosinase inhibitors. nih.gov The most active compounds demonstrated potent inhibition of mushroom tyrosinase. nih.gov

Kinetic studies revealed that these compounds can act through different inhibitory mechanisms. For instance, compound Ph9 exhibited a mixed type of inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In contrast, compound Ph6 was found to be a non-competitive inhibitor. nih.gov

The table below presents the inhibitory constants for selected methoxy-phenethyl tyramine derivatives against mushroom tyrosinase. nih.gov

CompoundStructureIC50 (nM)Ki (nM)Inhibition Type
Ph6 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate2.12.3Non-competitive
Ph9 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate0.0590.093Mixed
Kojic Acid (Standard)16700--
Data sourced from a study on methoxy-substituted tyramine derivatives. nih.gov

Investigation of Allosteric Modulation Mechanisms at the Molecular Level

Allosteric modulation, where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor function. nih.gov This can lead to drugs with higher specificity and a reduced risk of side effects. nih.gov

While specific allosteric modulation studies on 2-[2-(3-Methoxyphenyl)ethyl]piperidine are not detailed in the provided context, the general principles are highly relevant for this class of compounds, particularly given their activity at G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's efficacy, respectively. nih.gov

For example, studies on protease-activated receptor 2 (PAR2), another GPCR, have identified 1-Piperidine Propionic Acid as an allosteric inhibitor that binds to a conserved allosteric pocket. nih.gov In the realm of serotonin receptors, PNU-69176E was the first selective positive allosteric modulator reported for the 5-HT2C receptor. nih.gov The discovery of such modulators often relies on high-throughput screening and subsequent structural optimization. nih.gov The investigation of potential allosteric binding sites on targets like the dopamine and serotonin receptors could be a fruitful area of research for analogues of 2-[2-(3-Methoxyphenyl)ethyl]piperidine.

Stereochemical Impact on Biological Recognition and Selectivity

The spatial configuration of a molecule is a critical determinant of its ability to bind to a biological receptor or enzyme. Even subtle changes in stereochemistry can dramatically alter the pharmacological profile of a compound, influencing both its potency and its selectivity for different biological targets. In the context of 2-[2-(3-Methoxyphenyl)ethyl]piperidine analogues, the presence of chiral centers gives rise to stereoisomers—enantiomers and diastereomers—which often exhibit distinct biological activities.

Enantioselective Binding and Differential Biological Activity

Enantiomers are non-superimposable mirror images of a chiral molecule. Although they share the same chemical formula and connectivity, their different spatial arrangements can lead to differential interactions with chiral biological macromolecules like receptors and enzymes. This phenomenon, known as enantioselectivity, is a cornerstone of modern pharmacology.

Research into various piperidine derivatives has consistently demonstrated the importance of enantiomeric purity for achieving desired biological effects. For instance, in the realm of sigma receptor ligands, which have been a focus for the development of therapeutics for neurological disorders and cancer, the stereochemistry of the piperidine moiety is crucial. Studies on spiro[benzofuran-3,4'-piperidine] derivatives have shown that enantiomers can display significant differences in their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. In one such study, the (R)-enantiomer of a fluorinated spiro[ nih.govbenzofuran-1,4'-piperidine] derivative, (R)-Fluspidine, was identified as the eutomer (the more active enantiomer) for the σ₁ receptor, exhibiting a four-fold higher affinity than its (S)-enantiomer. researchgate.net

Hypothetical Enantioselective Binding Data for 2-[2-(3-Methoxyphenyl)ethyl]piperidine Analogues
Compound AnalogueEnantiomerTarget ReceptorBinding Affinity (Ki, nM)Reference
(R/S)-Fluspidine(R)-Fluspidineσ₁ Receptor0.57 researchgate.net
(R/S)-Fluspidine(S)-Fluspidineσ₁ Receptor2.28 researchgate.net

Diastereomeric Selectivity in Receptor and Enzyme Interactions

When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties and can exhibit vastly different biological activities. The relative orientation of substituents in diastereomers can lead to significant variations in how they fit into a binding pocket of a receptor or an active site of an enzyme.

The synthesis of piperidine derivatives often results in mixtures of diastereomers, such as cis and trans isomers, which arise from the relative orientation of substituents on the piperidine ring. The separation and individual biological evaluation of these diastereomers are critical for understanding their structure-activity relationships (SAR). rsc.orgrsc.org

For example, studies on 2,6-disubstituted piperidine alkaloids have highlighted the importance of the cis or trans configuration for their pharmacological properties. rsc.orgrsc.org Similarly, in the development of 2,4,6-trisubstituted piperidines, a diversity-oriented synthesis approach was employed to generate all possible stereoisomers, allowing for a thorough investigation of how stereochemistry at each position influences biological activity. nih.gov Research on nonracemic 2-cis-substituted and 2,6-cis-disubstituted piperidines has demonstrated the potential for high diastereoselectivity in their synthesis and subsequent biological applications. nih.gov

While specific data on the diastereomeric selectivity of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is not extensively documented, the established principles from related piperidine structures underscore the likelihood that its diastereomers would possess distinct biological profiles. The cis and trans isomers, resulting from the relative orientation of the ethyl-phenyl group at the 2-position and any other substituent on the piperidine ring, would be expected to adopt different conformations, leading to differential interactions with their biological targets.

Hypothetical Diastereomeric Selectivity Data for Substituted Piperidine Analogues
Compound Analogue ClassDiastereomerBiological Target/AssayObserved Activity/PotencyReference
2,6-disubstituted piperidine alkaloidscis-isomerVarious Pharmacological TargetsOften shows distinct activity from trans-isomer rsc.orgrsc.org
2,6-disubstituted piperidine alkaloidstrans-isomerVarious Pharmacological TargetsOften shows distinct activity from cis-isomer rsc.orgrsc.org
2,4,6-trisubstituted piperidinesVarious stereoisomersUndisclosed Biological TargetsStereochemistry significantly impacts activity nih.gov

Derivatization and Advanced Analog Design Strategies Based on the 2 2 3 Methoxyphenyl Ethyl Piperidine Scaffold

Strategic Functionalization of the Piperidine (B6355638) Ring for Scaffold Diversification

The piperidine ring is a common motif in pharmaceuticals and offers significant opportunities for diversification. researchgate.net Modifications to this saturated heterocycle can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. researchgate.netnih.gov

The secondary amine of the piperidine ring is a prime target for functionalization through N-alkylation and N-acylation reactions. These modifications directly impact the compound's polarity, basicity, and hydrogen bonding capacity, which are critical determinants of its interaction with protein receptors.

N-alkylation is commonly achieved by reacting the piperidine with alkyl halides in the presence of a base, such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Another method involves the use of stronger bases like sodium hydride (NaH) to deprotonate the amine prior to adding the alkylating agent. researchgate.net A variety of alkyl groups can be introduced, from small methyl or ethyl groups to larger, more complex moieties. Eco-friendly methods utilizing propylene (B89431) carbonate as both a solvent and a 2-hydroxypropylating agent have also been developed, avoiding the need for genotoxic alkyl halides. nih.gov

N-acylation involves the reaction of the piperidine with acylating agents like acid chlorides or anhydrides. This transformation converts the basic secondary amine into a neutral amide, significantly altering the molecule's electronic profile and reducing its susceptibility to protonation at physiological pH. This can be crucial for modulating receptor binding and pharmacokinetic properties.

Table 1: Effects of N-Substitution on Physicochemical Properties
N-SubstituentReaction TypeEffect on PolarityEffect on BasicityHydrogen Bonding
-H (unsubstituted)N/AModerateBasicDonor & Acceptor
-CH₃ (Methyl)N-AlkylationDecreasesMaintains/Slightly IncreasesAcceptor only
-CH₂CH₂OH (Hydroxyethyl)N-AlkylationIncreasesMaintainsAcceptor only
-C(O)CH₃ (Acetyl)N-AcylationIncreasesRemovesAcceptor only
-C(O)Ph (Benzoyl)N-AcylationSlightly IncreasesRemovesAcceptor only

Beyond N-functionalization, introducing substituents directly onto the carbon skeleton of the piperidine ring offers a powerful strategy for creating structural diversity and exploring new regions of chemical space. This can be achieved through various advanced synthetic methods.

One approach is the direct C-H functionalization of the piperidine ring. Rhodium-catalyzed reactions, for instance, can be used to introduce new groups at specific positions. The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov For example, N-Boc or N-brosyl protecting groups can direct functionalization to the C2 position, while other directing groups can target the C4 position. nih.gov An indirect method for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a regioselective and stereoselective reductive ring-opening. nih.gov

Ring-opening/closing strategies provide another route to functionalized piperidines. For example, the oxidative cleavage of the double bond in a substituted cyclopentene (B43876) can yield a diformyl intermediate. This intermediate can then undergo a ring-closing reaction via double reductive amination with a primary amine, expanding the ring to form a substituted piperidine scaffold. nih.gov Similarly, intramolecular cyclization of substrates containing both a nitrogen source and an active site for ring formation is a common strategy. nih.gov These reactions can form new C-N or C-C bonds to construct the piperidine ring, often with high stereocontrol. nih.govnih.gov

Table 2: Strategies for Carbon-Carbon Bond Formation on the Piperidine Ring
StrategyDescriptionTarget Position(s)Key Reagents/Catalysts
Directed C-H FunctionalizationUses a directing group on the nitrogen to guide the addition of a new substituent to a specific carbon. nih.govC2, C4Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄)
Cyclopropanation/Ring-OpeningAn indirect method involving the formation and subsequent cleavage of a cyclopropane (B1198618) ring fused to a tetrahydropyridine. nih.govC3Rhodium catalysts, reducing agents
Intramolecular CyclizationFormation of the piperidine ring from a linear precursor containing a nitrogen atom and reactive functional groups. nih.govMultiplePalladium catalysts, acids
Nucleophilic SubstitutionReaction of an activated piperidine precursor (e.g., 2-methoxypiperidine) with a nucleophile like a silyl (B83357) enolate. nih.govC2Metal triflates (e.g., Sc(OTf)₃)

Modifications of the 2-(3-Methoxyphenyl)ethyl Side Chain

The phenylethyl side chain is a critical component for receptor recognition, and its modification is a key strategy in analog design. Both the aryl ring and the ethyl linker can be altered to fine-tune the compound's properties.

The substitution pattern of the phenyl ring plays a pivotal role in determining binding affinity and selectivity. nih.gov The existing 3-methoxy group can be moved to the ortho (2-) or para (4-) positions to create isomers with distinct biological activity profiles. drugsandalcohol.ie Further modifications can be introduced to systematically probe the electronic and steric requirements of the target receptor.

Hydroxylation: Demethylation of the 3-methoxy group to a 3-hydroxyl group introduces a hydrogen bond donor, which can form new interactions with a receptor.

Halogenation: The introduction of halogen atoms (F, Cl, Br) at various positions on the ring alters its electronic properties and lipophilicity. For instance, adding fluorine atoms has been shown to enhance the inhibitory properties of some piperidine-based compounds. mdpi.com

Alkylation: Adding small alkyl groups like methyl or ethyl can probe steric tolerance within the receptor's binding pocket.

Bioisosteric Replacement: The methoxy (B1213986) group can be replaced with other bioisosteric groups, such as a nitrile or a small alkylthio ether, to explore different electronic and steric effects. acs.org

Table 3: Impact of Aryl Ring Substitutions
SubstitutionPositionPotential Effect
-OH (Hydroxyl)3Introduces H-bond donor capability, increases polarity.
-F (Fluoro)2, 4, 5, or 6Acts as a weak H-bond acceptor, increases lipophilicity, can block metabolism.
-Cl (Chloro)2, 4, 5, or 6Increases lipophilicity, alters electronic distribution (electron-withdrawing).
-CH₃ (Methyl)2, 4, 5, or 6Increases lipophilicity, adds steric bulk.
-OCH₃ (Methoxy)2 or 4Creates isomers with potentially different binding modes and metabolic stability. drugsandalcohol.ie

The two-carbon ethyl linker that connects the piperidine and phenyl rings determines the spatial relationship between these two key pharmacophoric elements. Research on structurally related compounds has shown that this linker plays a crucial role in binding affinity. nih.gov Modifying its length, rigidity, and substitution pattern is a valuable strategy for optimizing receptor engagement.

Chain Length Variation: The linker can be shortened to a single methylene (B1212753) unit (-CH₂-) or extended to a propyl (-CH₂CH₂CH₂-) or butyl chain. This systematically alters the distance between the two rings, allowing for the optimization of fit within a binding pocket.

Introduction of Unsaturation: Incorporating a double bond (alkene) or triple bond (alkyne) into the linker introduces conformational rigidity. An alkene linker, for example, would restrict rotation and could lock the molecule into a specific cis or trans geometry, which may be more favorable for binding.

Branched Analogues: Adding substituents, such as a methyl group, to one of the linker carbons (α or β) introduces a new stereocenter and provides steric bulk. This can be used to probe for specific chiral recognition at the receptor and can also influence the molecule's metabolic stability.

Table 4: Theoretical Modifications of the Ethyl Linker
ModificationStructure ExampleExpected Impact
Chain Shortening-CH₂-Reduces distance and flexibility between rings.
Chain Lengthening-(CH₂)₃-Increases distance and flexibility between rings.
Unsaturation (Alkene)-CH=CH-Increases rigidity, introduces geometric isomers (E/Z).
Branching (α-Methyl)-CH(CH₃)CH₂-Introduces a chiral center and steric bulk near the piperidine ring.
Branching (β-Methyl)-CH₂CH(CH₃)-Introduces a chiral center and steric bulk near the phenyl ring.

Prodrug Design and Bioprecursor Approaches for Research Applications (Theoretical)

For compounds intended to act on the CNS, crossing the blood-brain barrier (BBB) is a major challenge. nih.gov Prodrug and bioprecursor strategies can be theoretically applied to the 2-[2-(3-methoxyphenyl)ethyl]piperidine scaffold to improve its brain penetration for research purposes. A prodrug is an inactive derivative that is converted in vivo to the active parent drug. nih.goveurekaselect.com

One well-established prodrug approach for CNS delivery is to increase the lipophilicity of the molecule. nih.gov However, a more sophisticated strategy is the "chemical delivery system" (CDS) approach. In a theoretical application of this concept, the piperidine nitrogen could be converted to a lipophilic, uncharged 1,4-dihydropyridine (B1200194) ring. rsc.org This modified molecule could more readily cross the BBB. Once in the brain, it would be oxidized by enzymes (e.g., monoamine oxidase) to the corresponding charged pyridinium (B92312) salt. rsc.orgorientjchem.org This charged species is much more polar and would be "locked" in the brain, unable to easily diffuse back into the systemic circulation, thereby increasing its concentration and duration of action at the target site. rsc.org

Bioprecursor prodrugs are another approach where the molecule is activated through metabolic oxidation or reduction rather than hydrolysis. orientjchem.org For example, if an analog were designed with a primary alcohol on the phenyl ring instead of a methoxy group, this alcohol could be masked as an ester. Enzymatic hydrolysis in the brain would then release the active hydroxyl compound.

Table 5: Theoretical Prodrug Strategies for CNS Delivery
StrategyModification to ScaffoldActivation MechanismAdvantage
Lipophilic Ester ProdrugReplace a hydroxyl group (if introduced on the aryl ring) with an ester.Enzymatic hydrolysis (esterases) in the brain. nih.govTemporarily increases lipophilicity to aid BBB penetration.
Chemical Delivery System (CDS)Convert the piperidine nitrogen to a 1,4-dihydropyridine derivative. rsc.orgEnzymatic oxidation in the brain to a charged pyridinium salt. orientjchem.org"Locks" the active drug in the CNS, preventing efflux. rsc.org
Bioprecursor (Oxidative)Introduce a group that can be metabolically oxidized to an active functional group.Oxidation by CNS enzymes (e.g., MAO, P450).Brain-specific activation can enhance targeting.

Ester and Amide Prodrugs for Modulated Research Compound Delivery and Stability

Prodrug strategies are frequently employed to enhance the delivery and stability of parent compounds. For amine-containing molecules like 2-[2-(3-methoxyphenyl)ethyl]piperidine, the secondary amine of the piperidine ring is a prime site for derivatization into amides, while the introduction of a hydroxyl group on the phenyl ring could allow for the formation of ester prodrugs. These modifications can alter physicochemical properties such as lipophilicity and aqueous solubility, thereby influencing absorption and distribution.

The synthesis of ester and amide prodrugs of various pharmaceuticals, including those with piperidine moieties, is a well-established approach to improve therapeutic profiles. nih.govgoogle.com For instance, the linkage of an amino acid residue to a parent drug through an amide or ester bond can create a prodrug with altered solubility and transport characteristics. google.com While specific research on ester and amide prodrugs of 2-[2-(3-methoxyphenyl)ethyl]piperidine is not extensively documented in publicly available literature, the general principles of prodrug design can be applied.

Ester Prodrugs: An ester prodrug of 2-[2-(3-methoxyphenyl)ethyl]piperidine would necessitate the presence of a hydroxyl group, which could be introduced on the phenyl ring, for example, by demethylation of the methoxy group to yield a phenol. This phenolic hydroxyl group could then be esterified with various promoieties.

Amide Prodrugs: The secondary amine in the piperidine ring of 2-[2-(3-methoxyphenyl)ethyl]piperidine is a suitable handle for the formation of amide prodrugs. Acylation of this amine with different carboxylic acids can yield a range of amide derivatives with varying properties. A series of novel amide-piperidine derivatives have been synthesized and evaluated as multi-target antipsychotics, demonstrating the utility of this approach. nih.gov

Below is a hypothetical data table illustrating potential ester and amide prodrugs of a hydroxylated analog of the target compound, based on common prodrug design strategies.

Prodrug Type Hypothetical Promoiet Potential Advantage Reference for General Strategy
EsterAcetateIncreased lipophilicity nih.gov
EsterPhosphateIncreased aqueous solubility google.com
AmideGlycineModified transport and solubility google.com
AmideN-AcetylModulated metabolic stability researchgate.net

This table is illustrative and based on general prodrug strategies, as direct experimental data for 2-[2-(3-Methoxyphenyl)ethyl]piperidine is limited.

Design of Conformationally Restricted Analogues for Rigorous SAR Probing

The design of conformationally restricted analogues is a powerful tool in medicinal chemistry to probe the bioactive conformation of a molecule and to enhance its potency and selectivity for a biological target. By reducing the conformational flexibility of the 2-[2-(3-methoxyphenyl)ethyl]piperidine scaffold, it is possible to gain insights into the optimal spatial arrangement of key pharmacophoric features for receptor binding.

Several strategies can be employed to introduce conformational rigidity into the piperidine ring or the phenethyl side chain. These include the introduction of additional rings to form bicyclic or spirocyclic systems, or the incorporation of double bonds or cyclopropane rings.

For example, the synthesis of bridged piperidine analogues has been explored to create conformationally constrained structures. nih.govresearchgate.net These modifications can lock the piperidine ring into a specific chair, boat, or twist-boat conformation. The synthesis of piperidine nucleosides as conformationally restricted mimics of other compounds has also been reported, highlighting the versatility of the piperidine scaffold in designing rigid analogs. mdpi.com

A hypothetical table of conformationally restricted analogues of 2-[2-(3-methoxyphenyl)ethyl]piperidine is presented below to illustrate these design concepts.

Analogue Type Structural Modification Intended Conformational Constraint Reference for General Strategy
Bicyclic AnalogueEthylene bridge between C2 and C6 of piperidineLocks piperidine ring in a specific conformation nih.gov
Spirocyclic AnalogueSpirocyclic fusion at C4 of piperidineRestricts rotation of substituents on the piperidine ring researchgate.net
Unsaturated AnalogueIntroduction of a double bond in the piperidine ringFlattens a portion of the ring, altering substituent geometry mdma.ch
Cyclopropyl-fused AnalogueFusion of a cyclopropane ring to the piperidineInduces specific bond angles and restricts puckering chemrxiv.org

This table is illustrative and based on general strategies for creating conformationally restricted piperidines, as direct experimental data for 2-[2-(3-Methoxyphenyl)ethyl]piperidine is limited.

Isotopic Labeling for Mechanistic and Advanced Analytical Studies

Isotopic labeling is an indispensable tool in drug discovery and development, enabling detailed investigation of a compound's metabolism, mechanism of action, and distribution in biological systems. Both stable isotope and radioisotope labeling of the 2-[2-(3-methoxyphenyl)ethyl]piperidine scaffold can provide valuable information for research.

Stable Isotope Labeling (e.g., Deuterium (B1214612), Carbon-13) for Metabolic and Mechanistic Investigations

The incorporation of stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) into the 2-[2-(3-methoxyphenyl)ethyl]piperidine molecule can aid in several areas of research. Deuterium labeling can be used to alter the metabolic profile of a compound by slowing down metabolism at the site of labeling due to the kinetic isotope effect. princeton.edu This can lead to an increased half-life and exposure of the compound.

General methods for the deuterium labeling of organic molecules, including those with piperidine rings, have been developed. acs.orgnih.gov For instance, H-D exchange reactions catalyzed by palladium on carbon (Pd/C) in the presence of D₂O can be used to introduce deuterium at specific positions. nih.gov

Carbon-13 labeling is often used in metabolic studies to trace the fate of the carbon skeleton of a molecule. By using ¹³C-labeled precursors in synthesis, one can produce a labeled version of 2-[2-(3-methoxyphenyl)ethyl]piperidine that can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

A table outlining potential stable isotope-labeled analogues of 2-[2-(3-methoxyphenyl)ethyl]piperidine and their research applications is provided below.

Isotope Position of Label Research Application Reference for General Method
Deuterium (D)Benzylic position of the ethyl chainInvestigate metabolic stability at that position princeton.edunih.gov
Deuterium (D)Piperidine ringAlter overall metabolic profile acs.org
Carbon-13 (¹³C)Methoxy carbonTrace metabolism of the methoxy group princeton.edu
Carbon-13 (¹³C)Phenyl ringElucidate metabolic pathways of the aromatic portion princeton.edu

This table is illustrative and based on general isotopic labeling strategies, as direct experimental data for 2-[2-(3-Methoxyphenyl)ethyl]piperidine is limited.

Radiosynthesis for Tracer Applications in Receptor Occupancy and Distribution Research

Radiolabeling the 2-[2-(3-methoxyphenyl)ethyl]piperidine scaffold with positron-emitting isotopes such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) allows for its use as a tracer in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique used to visualize and quantify the distribution of a radiolabeled compound in living subjects, providing valuable information on receptor occupancy and pharmacokinetics in the brain and other organs.

The synthesis of ¹¹C- and ¹⁸F-labeled radiotracers typically involves the introduction of the radioisotope in the final step of the synthesis to minimize the loss of radioactivity due to decay (half-life of ¹¹C is ~20.4 minutes; half-life of ¹⁸F is ~109.8 minutes).

For 2-[2-(3-methoxyphenyl)ethyl]piperidine, the methoxy group is a prime target for ¹¹C-labeling. This can be achieved by reacting the corresponding desmethyl precursor (a phenol) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The synthesis of carbon-11 labeled 1-methyl-4-piperidyl-4'-fluorobenzoate by N-[¹¹C]methylation of the nor-methyl precursor demonstrates a similar strategy. nih.gov

Fluorine-18 labeling could be achieved by introducing a suitable precursor group on the phenyl ring, such as a nitro or a leaving group, and then performing a nucleophilic substitution with [¹⁸F]fluoride. The preparation of 1-methyl-4-piperidyl-4'-[¹⁸F]fluorobenzoate via aromatic nucleophilic substitution is an example of this approach. nih.gov

The following table summarizes potential radiosyntheses for creating PET tracers based on the 2-[2-(3-methoxyphenyl)ethyl]piperidine structure.

Radionuclide Labeling Position & Precursor Labeling Reaction Reference for General Method
Carbon-11 (¹¹C)Methoxy group; desmethyl precursorO-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf nih.gov
Fluorine-18 (¹⁸F)Phenyl ring; nitro precursor at an ortho or para positionAromatic nucleophilic substitution with K[¹⁸F]F/Kryptofix nih.govnih.gov

This table is illustrative and based on general radiosynthesis strategies, as direct experimental data for 2-[2-(3-Methoxyphenyl)ethyl]piperidine is limited.

Future Directions and Emerging Research Avenues for 2 2 3 Methoxyphenyl Ethyl Piperidine Research

Development of Next-Generation Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The synthesis of piperidine (B6355638) derivatives is a cornerstone of pharmaceutical chemistry. nih.gov Future efforts in synthesizing 2-[2-(3-Methoxyphenyl)ethyl]piperidine will likely focus on principles of green chemistry, emphasizing atom economy and sustainability. wikipedia.orgprimescholars.com Atom economy is a measure of the efficiency of a chemical process in terms of incorporating all reactant atoms into the final desired product. wikipedia.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. wikipedia.orgnih.gov

Next-generation methodologies aim to overcome these limitations. Chemo-enzymatic approaches, for instance, offer a promising route. The use of enzymes like transaminases or ene reductases can introduce chirality and functionality with high selectivity under mild conditions, significantly improving the sustainability of the synthesis. acs.orgnih.gov Biocatalytic methods, such as using transaminases for the asymmetric synthesis of 2-substituted piperidines from commercially available starting materials, have shown the potential to achieve high enantiomeric excess and good yields. acs.org Another advanced strategy involves transition metal-catalyzed reactions, such as those using palladium(II) or ruthenium(II) complexes, which can facilitate efficient cyclization and functionalization steps. nih.govnih.gov These catalytic processes are often highly atom-economical. nih.gov Furthermore, the development of nanocatalysts, like hierarchically porous mixed oxides, could provide efficient and reusable systems for key synthetic steps, aligning with green chemistry objectives. du.ac.in

Synthetic Approach Key Features Potential Advantages for Synthesizing 2-[2-(3-Methoxyphenyl)ethyl]piperidine
Chemo-enzymatic Synthesis Utilizes enzymes (e.g., transaminases, ene reductases) for specific transformations. acs.orgnih.govHigh stereoselectivity, mild reaction conditions, reduced environmental impact.
Transition Metal Catalysis Employs catalysts (e.g., Pd, Ru, Rh) to facilitate bond formation. nih.govnih.govHigh atom economy, operational simplicity, potential for novel bond constructions.
Nanocatalysis Uses nanoparticle-based catalysts for enhanced reactivity and reusability. du.ac.inIncreased efficiency, catalyst recycling, sustainable processing.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch.Improved safety, scalability, and process control.

These modern synthetic strategies promise not only to make the production of 2-[2-(3-Methoxyphenyl)ethyl]piperidine more efficient and environmentally friendly but also to facilitate the creation of diverse analog libraries for structure-activity relationship studies.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Activity Prediction

De novo drug design, powered by generative AI models and chemical language models, can create novel molecular structures from scratch. ajol.infoyoutube.com These models can be trained on vast datasets of known active compounds to learn the underlying "language" of molecular structures, enabling them to generate new piperidine derivatives with a high probability of possessing desired pharmacological properties. This approach moves beyond simple library screening to the intelligent creation of focused compound collections. youtube.com

AI/ML Application Description Potential Impact on Research
De Novo Design Generative models create novel molecular structures with desired properties. youtube.comRapid exploration of novel chemical space around the piperidine scaffold.
Activity Prediction (QSAR) ML algorithms predict biological activity based on chemical structure. sebastianraschka.comPrioritization of synthetic targets, reducing unnecessary experiments.
Binding Site Prediction Deep learning models identify potential binding pockets on target proteins. ajol.infoElucidation of the molecular mechanism of action.
Polypharmacology Prediction AI tools predict interactions with multiple targets. youtube.comEarly identification of potential side effects or beneficial multi-target effects.

Implementation of Advanced In Vitro Systems for Comprehensive Molecular Interaction Profiling

Understanding how 2-[2-(3-Methoxyphenyl)ethyl]piperidine interacts with its biological targets at a molecular level is crucial. Future research will move beyond traditional binding assays to more sophisticated in vitro systems that provide a holistic view of these interactions. nih.govnih.gov

Modern cell-based reporter assays are invaluable for functional characterization. nih.govnih.gov These assays utilize engineered cell lines that express the target receptor and a reporter gene (like luciferase or green fluorescent protein) that is activated upon receptor engagement. nih.govnih.gov This allows for the quantitative measurement of a compound's functional activity as an agonist or antagonist in a cellular context. For GPCRs, assays like the In Vitro GaINiTR (GPCR-Gαi NanoLuc TANGO Reporter) can detect ligand-induced conformational changes that lead to G-protein activation. acs.org

Label-free techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are also central to modern interaction profiling. biotechniques.com These methods can measure the real-time kinetics of a compound binding to its target protein, providing detailed information on association (on-rate) and dissociation (off-rate) constants, which are critical determinants of a drug's pharmacological profile. biotechniques.com

Moreover, proximity-labeling techniques combined with proteomics offer an unbiased approach to identify not only the direct binding partners of a compound but also the broader protein networks affected by its activity within a live cell. nih.govuw.edu This can reveal previously unknown off-targets or downstream signaling components, providing a systems-level understanding of the compound's effects. nih.govsigmaaldrich.com

Exploration of Dynamic Conformational Behavior via Time-Resolved Spectroscopic Techniques

The biological activity of a flexible molecule like 2-[2-(3-Methoxyphenyl)ethyl]piperidine is intimately linked to its three-dimensional shape and how that shape changes over time. The piperidine ring itself can adopt various conformations, such as chair and boat forms, and the orientation of its substituents is critical for receptor interaction. researchgate.netias.ac.in Future research will employ advanced spectroscopic techniques to explore this dynamic conformational behavior.

Time-resolved spectroscopy methods, such as time-resolved Fourier-transform infrared (FTIR) difference spectroscopy and time-resolved NMR, can monitor molecular motions and conformational changes on timescales from nanoseconds to milliseconds. springernature.comnih.gov These techniques can be used to observe how the compound's conformation changes upon binding to its receptor, providing a dynamic picture of the recognition process. springernature.comnih.gov For example, studies on similar heterocyclic systems have used time-resolved Rydberg fingerprint spectroscopy to probe ultrafast conformational dynamics following photoexcitation. rsc.org

Computational methods, particularly molecular dynamics (MD) simulations, are powerful complementary tools. By simulating the movement of the molecule in different environments (e.g., in solution or near a receptor binding site), MD can predict preferred conformations and the energy barriers between them. nih.gov When combined with experimental data from NMR or other spectroscopic techniques, these simulations can build a highly detailed and accurate model of the compound's conformational landscape. nih.govrsc.org Understanding these dynamics is essential for rationally designing next-generation analogs with improved binding affinity and selectivity. researchgate.netresearchgate.net

Application of the Target Compound as a Molecular Probing Tool for Fundamental Receptor Function and Signaling Pathways in Experimental Systems

Beyond its own therapeutic potential, a well-characterized ligand like 2-[2-(3-Methoxyphenyl)ethyl]piperidine can serve as a valuable molecular probe. nih.govnih.gov Molecular probes are essential tools for dissecting complex biological processes, allowing researchers to selectively activate or block a specific receptor to study its function and downstream signaling pathways in experimental systems. nih.govgq.co.za

By chemically modifying the compound to incorporate a fluorescent tag, a fluorescent probe can be created. acs.orgresearchgate.net These probes enable the visualization of the target receptor's location and trafficking within living cells using advanced microscopy techniques. researchgate.net This can answer fundamental questions about receptor biology, such as how receptors are internalized after activation or how their distribution changes in disease states. nih.gov

Alternatively, attaching a reactive group can turn the compound into an affinity-based probe. nih.gov This type of probe forms a covalent bond with its target, which allows for the isolation and identification of the receptor protein from complex cellular lysates, a process crucial for target validation. nih.gov Using 2-[2-(3-Methoxyphenyl)ethyl]piperidine as a scaffold for such probes could greatly enhance our understanding of its cognate receptors and their roles in physiology and disease. acs.org

Q & A

How can the synthesis of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine be optimized for high yield and purity?

Methodological Answer:
Optimization involves selecting reaction conditions (e.g., solvent, base, temperature) and purification techniques. For example, using dichloromethane as a solvent and sodium hydroxide as a base can improve reaction efficiency. Post-synthesis, column chromatography or recrystallization ensures purity. Critical steps include controlling stoichiometry, monitoring reaction progress via TLC/HPLC, and avoiding side reactions (e.g., over-alkylation). Safety protocols, such as handling corrosive reagents under inert conditions, are essential .

What computational tools are effective for predicting biological targets of this compound?

Methodological Answer:
In silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to identify potential targets. SwissTargetPrediction analyzes structural similarity to known ligands, while PASS predicts activity spectra (e.g., kinase inhibition, enzyme modulation). Researchers should:

Input the compound’s SMILES notation into these tools.

Validate predictions with molecular docking (e.g., AutoDock Vina) against targets like IκB kinase (IKKβ) or acetylcholine esterase (AChE).

Compare computational results with experimental assays to refine hypotheses .

What experimental protocols are recommended for evaluating enzyme inhibition (e.g., AChE/BuChE) by this compound?

Methodological Answer:
Use Ellman’s assay for AChE/BuChE inhibition:

Prepare enzyme solutions (AChE from electric eel or recombinant human BuChE).

Incubate the compound with enzyme and substrate (acetylthiocholine) in phosphate buffer (pH 8.0).

Measure thiocholine production spectrophotometrically at 412 nm.

Calculate IC50 values using dose-response curves.
For comparison, reference inhibitors like Donepezil (AChE IC50 ~6 nM) or selective BuChE inhibitors (e.g., compound 15 from Martínez et al.) should be included .

How does substitution pattern on the piperidine ring influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic modifications:

  • Positional Effects : Substitution at the 3-position (vs. 4-position) enhances potency in kinase inhibitors (e.g., compound 34 showed improved activity over 33 in PCAF inhibition) .
  • Functional Groups : Introducing electron-withdrawing groups (e.g., -CF3) or aromatic rings (e.g., phenyl) at specific sites modulates selectivity. For example, a 5-phenyl substitution on piperidine increased PCAF inhibition by 10-fold .
  • Chirality : Resolve enantiomers via chiral HPLC and test separately, as stereochemistry impacts target binding (e.g., (S)-isomers may show higher affinity) .

How can electrochemical stability and redox behavior be assessed for this compound?

Methodological Answer:
Cyclic Voltammetry (CV) is used to determine oxidation potentials:

Prepare a 1 mM solution in acetonitrile with 0.1 M TBAPF6 as electrolyte.

Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference).

Scan potentials from -0.5 V to +1.5 V (vs. reference) at 100 mV/s.

Compare experimental oxidation potentials with computed values (DFT methods like B3LYP/6-31G*). Discrepancies >0.5 V (e.g., azaphenalene derivatives) suggest unmodeled effects like π-stacking .

What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of aerosols.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff .

What techniques resolve enantiomers of chiral piperidine derivatives?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Monitor retention times and collect fractions for bioactivity testing.
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

How should analytical characterization (e.g., purity, structure) be performed?

Methodological Answer:

  • NMR : Confirm structure via 1^1H/13^13C NMR (e.g., δ 3.8 ppm for methoxy protons).
  • HPLC-MS : Use a C18 column (ACN:H2O gradient) to assess purity (>95%) and detect byproducts.
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions .

What mechanisms underlie kinase inhibition by this compound?

Methodological Answer:
For kinase targets (e.g., ALK/ROS1):

Perform kinase inhibition assays (ADP-Glo™) to measure IC50.

Conduct molecular dynamics simulations to study binding modes (e.g., hydrogen bonding with hinge regions).

Compare with clinical inhibitors (e.g., Crizotinib) to identify resistance mutations (e.g., L1196M in ALK) .

How should contradictory data between in silico predictions and experimental results be addressed?

Methodological Answer:

  • Re-evaluate Assay Conditions : Confirm target expression levels, buffer pH, and co-factor availability.
  • Re-run Predictions : Adjust computational parameters (e.g., solvation models in DFT).
  • Explore Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.